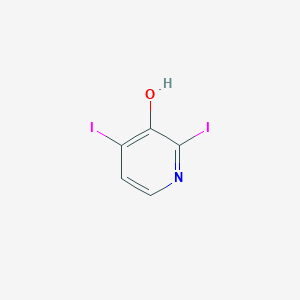![molecular formula C8H15ClN2O B1395765 2,7-Diazaspiro[4.5]decan-6-one hydrochloride CAS No. 1203686-09-2](/img/structure/B1395765.png)
2,7-Diazaspiro[4.5]decan-6-one hydrochloride
説明
2,7-Diazaspiro[4.5]decan-6-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O . It has an average mass of 190.671 Da and a monoisotopic mass of 190.087296 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule is crucial for its properties and functions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, it has an average mass of 190.671 Da and a monoisotopic mass of 190.087296 Da .作用機序
Target of Action
A related compound, 2,8-diazaspiro[45]decan-1-one, has been identified as a selective inhibitor of TYK2/JAK1 . These are key enzymes involved in the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Mode of Action
If it shares similar properties with its related compound, it may inhibit the activity of TYK2/JAK1, thereby modulating the JAK-STAT signaling pathway .
Biochemical Pathways
If it acts similarly to its related compound, it could impact the JAK-STAT signaling pathway, influencing immune response and cell growth .
Result of Action
If it acts similarly to its related compound, it could modulate immune response and cell growth by inhibiting TYK2/JAK1 and impacting the JAK-STAT signaling pathway .
生化学分析
Biochemical Properties
2,7-Diazaspiro[4.5]decan-6-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound exhibits high affinity for RIPK1, with an IC50 value of 92 nM, indicating its strong inhibitory effect . Additionally, this compound interacts with other kinases and signaling proteins, modulating various cellular pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound regulates the expression of genes associated with the TYK2/JAK1 signaling pathway, which is crucial for immune response and inflammation . By modulating this pathway, this compound can alter the formation of Th1, Th2, and Th17 cells, thereby impacting immune function and inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the activation of necroptosis . This inhibition is achieved through the formation of stable complexes between this compound and the target enzyme, resulting in the suppression of downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity for extended periods In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of RIPK1 and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and clearance, influencing its overall pharmacokinetic profile. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in target tissues where it exerts its biochemical effects . Its localization and accumulation are influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits distinct subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
特性
IUPAC Name |
2,7-diazaspiro[4.5]decan-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-8(2-1-4-10-7)3-5-9-6-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCQYUYNRMAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C(=O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



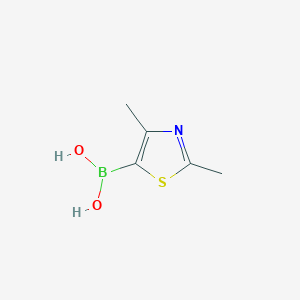
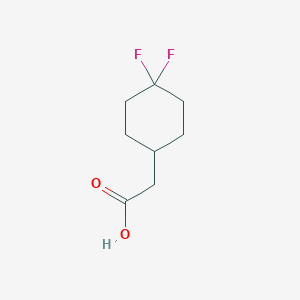

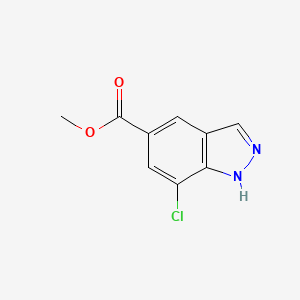
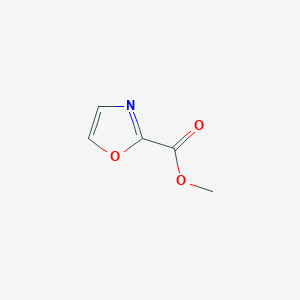
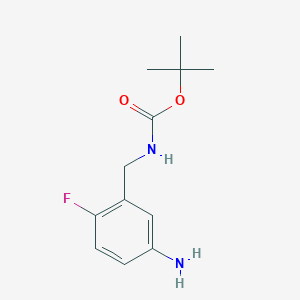
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)

![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)



